4,5-Dichloro-2-fluorobenzoic acid
Overview
Description
4,5-Dichloro-2-fluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H3Cl2FO2 and a molecular weight of 209 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-fluorobenzoic acid typically involves multi-step reactions. One common method starts with commercially available materials and involves steps such as immobilization on Rink resin, chlorine substitution, and nitro group reduction . Another related compound, 4-chloro-2,5-difluorobenzoic acid, is synthesized from 2,5-difluoroaniline using the Sandmeyer reaction, followed by bromination and a Grignard reaction .
Industrial Production Methods
Industrial production methods for halogenated benzoic acids, including this compound, often involve continuous-flow processes. These methods offer advantages such as better mass and heat transfer, ensuring safer reactions and higher yields compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluorobenzoic acid can undergo various chemical reactions due to the presence of reactive halogen atoms and the carboxylic acid group. These reactions include:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Grignard reagents, bromination agents, and various catalysts for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like diethyl ether .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while Grignard reactions can produce complex organic compounds .
Scientific Research Applications
4,5-Dichloro-2-fluorobenzoic acid has several scientific research applications, including:
Pharmaceutical Intermediates: It is used in the synthesis of intermediates for antibacterial agents and other pharmaceuticals.
Antibacterial Applications: Compounds structurally similar to this compound have shown promise as potential antibacterial agents.
Electronic Materials: Halobenzoic acids, including derivatives of this compound, are used to modify electronic materials, enhancing their conductivity.
Cancer Research: The dibutyltin complex of a related compound has shown higher in vitro anti-tumor activity against human tumor cell lines compared to cis-platin.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluorobenzoic acid is not extensively documented. its effects are likely mediated through interactions with molecular targets and pathways influenced by the halogenated benzene ring and carboxylic acid group . These interactions can affect various biological processes, including enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: An important intermediate in medicinal compounds and pesticides.
2,4-Dichloro-5-fluorobenzoic acid: Used as an intermediate for the preparation of antibacterial agents.
4-Chloro-2,5-difluorobenzoic acid: Used in the synthesis of various organic compounds.
Uniqueness
4,5-Dichloro-2-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4,5-dichloro-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOJZPTYJMXNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378840 | |
Record name | 4,5-dichloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-49-2 | |
Record name | 4,5-Dichloro-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dichloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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